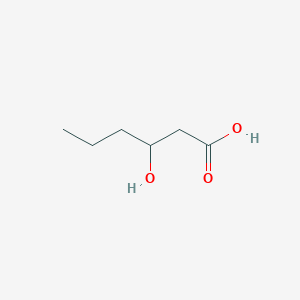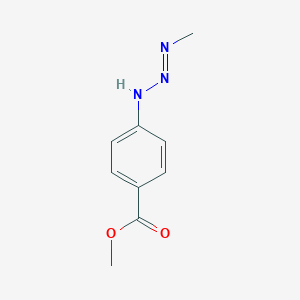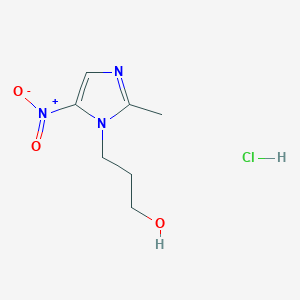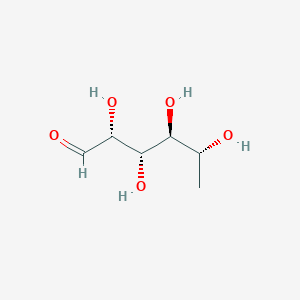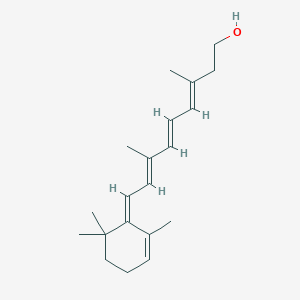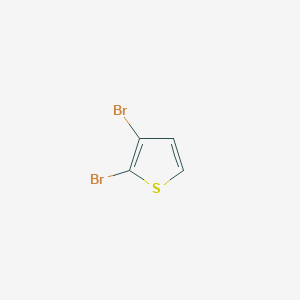
2,3-Dibromothiophene
Übersicht
Beschreibung
2,3-Dibromothiophene is a clear yellowish to brownish liquid . It is a compound useful in organic synthesis . Its empirical formula is C4H2Br2S .
Molecular Structure Analysis
The molecular weight of 2,3-Dibromothiophene is 241.93 . The IUPAC Standard InChI is InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H . The SMILES string representation is Brc1ccsc1Br .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiophene-Based Conjugated Polymers
2,3-Dibromothiophene is used in the synthesis of thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them a center of attention for researchers . They are used in the design and synthesis of novel materials for optical and electronic devices .
Electronic and Optoelectronic Applications
Thiophene-based conjugated polymers, synthesized using 2,3-Dibromothiophene, are used in various electronic and optoelectronic applications . They exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Direct Arylation Polymerization (DArP) Protocol
2,3-Dibromothiophene is used in the DArP protocol, a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors . This method synthesizes polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties .
Synthesis of Difluorobenzodiimine-Based Acceptors
2,3-Dibromothiophene is used in the synthesis of difluorobenzodiimine-based acceptors . These acceptors are used in the preparation of soluble α,ω-diformyl-a-oligothiophenes .
Synthesis of Poly (2,5- thienylene)
2,3-Dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . This polymer has excellent energy storage capacity and easy synthesis, making it a potential contender for electronic applications .
Preparation of α,α′-Didecylquater-, -Quinque- and -Sexi-thiophenes
2,3-Dibromothiophene is used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes . These compounds have potential applications in the field of organic electronics due to their unique properties.
Wirkmechanismus
Target of Action
2,3-Dibromothiophene is primarily used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . Its primary targets are the nickel and palladium-based catalytic systems used in these synthesis processes .
Mode of Action
The compound interacts with its targets through a process known as Kumada catalyst-transfer polycondensation . This process involves the use of nickel-catalyzed reactions to facilitate the polymerization of 2,3-dibromothiophene . The result is a change in the conductivity of the resulting polythiophenes, which increases by a factor of 10^7 upon iodine doping .
Biochemical Pathways
The affected pathway is the synthesis of regioregular thiophene-based conjugated polymers . The downstream effects include the creation of materials with exceptional optical and conductive properties, making them suitable for use in electronic applications .
Result of Action
The molecular effect of 2,3-Dibromothiophene’s action is the formation of regioregular polythiophenes with enhanced conductivity
Eigenschaften
IUPAC Name |
2,3-dibromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRJNSFQBYKFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185324 | |
| Record name | 2,3-Dibromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromothiophene | |
CAS RN |
3140-93-0 | |
| Record name | 2,3-Dibromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3140-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 2,3-dibromothiophene?
A1: 2,3-Dibromothiophene has the molecular formula C4H2Br2S and a molecular weight of 241.92 g/mol.
Q2: What spectroscopic data is available for characterizing 2,3-dibromothiophene?
A2: Researchers commonly employ various spectroscopic techniques to characterize 2,3-dibromothiophene. * NMR Spectroscopy: [, , ] provides insights into the proton and carbon chemical shifts and coupling constants, crucial for structural elucidation and studying reaction mechanisms. * Vibrational Spectroscopy: [] offers information about the vibrational modes of the molecule.
Q3: Can 2,3-dibromothiophene participate in cross-coupling reactions?
A3: Yes, 2,3-dibromothiophene readily undergoes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction []. This reactivity stems from the activation of the carbon-bromine bonds by the palladium catalyst, enabling the formation of new carbon-carbon bonds with various coupling partners.
Q4: What is the regioselectivity observed in reactions of 2,3-dibromothiophene?
A4: The regioselectivity of reactions involving 2,3-dibromothiophene depends on the reaction conditions and the nature of the reactants. For instance, studies on the Suzuki-Miyaura reaction [] and hydrodebromination [] have demonstrated the possibility of achieving site-selective transformations, leading to the formation of specific isomers.
Q5: Are there examples of multifold carbon-sulfur coupling reactions using 2,3-dibromothiophene?
A5: Yes, research has demonstrated the synthesis of di-, tri-, and tetrasulfides through multifold carbon-sulfur cross-coupling reactions using indium tri(organothiolates) with 2,3-dibromothiophene as a starting material. [] This reaction proceeds efficiently in a one-pot procedure, highlighting the versatility of 2,3-dibromothiophene in constructing diverse sulfur-containing compounds.
Q6: How do structural modifications of 2,3-dibromothiophene impact its reactivity?
A6: Substituents on the thiophene ring can significantly influence the reactivity of 2,3-dibromothiophene. Electron-withdrawing groups generally enhance the reactivity towards nucleophilic attack, while electron-donating groups have the opposite effect. Understanding these electronic effects is crucial for designing and optimizing synthetic strategies involving 2,3-dibromothiophene.
Q7: Have computational methods been employed to study 2,3-dibromothiophene?
A7: Yes, density functional theory (DFT) calculations have been used to predict NMR parameters such as chemical shifts and spin-spin coupling constants of 2,3-dibromothiophene. [] This information aids in interpreting experimental NMR spectra and understanding the electronic structure of the molecule.
Q8: Can 2,3-dibromothiophene be used in NMR quantum computing?
A8: While 2,3-dibromothiophene possesses the necessary nuclear spins for quantum computing applications, DFT calculations suggest it is limited to only two qubits due to its spectroscopic properties at a field strength of 7.0 T. [] Further structural modifications might be necessary to improve its suitability for this application.
Q9: What are some notable applications of 2,3-dibromothiophene derivatives?
A9: 2,3-Dibromothiophene serves as a precursor for various functionalized thiophene derivatives, which find applications in materials science and medicinal chemistry. For example, researchers have synthesized:
- Linear and branched oligothiophenes: These materials hold promise for organic electronics due to their semiconducting properties. []
- Pyridine-substituted hydroxythiophenes: These compounds exhibit potential biological activities and can serve as valuable building blocks for drug discovery. []
- Naphthothiophenes: These molecules are of interest in organic electronics and photonics. []
Q10: How does the halogen dance phenomenon affect reactions with 2,3-dibromothiophene?
A10: The "halogen dance" refers to the rapid migration of halogen atoms on aromatic rings, which can lead to unexpected regioisomers in reactions involving halothiophenes. Researchers have investigated the use of flow microreactors to trap transient thienyllithium intermediates generated from 2,3-dibromothiophene, demonstrating control over the regioselectivity in subsequent reactions with electrophiles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)


